Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-12-8(11)5-2-3-7-6(4-5)10-9(13)14-7/h2-4H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODLEVQAZWKRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208088 | |
| Record name | Methyl 2,3-dihydro-2-thioxo-5-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58759-67-4 | |
| Record name | Methyl 2,3-dihydro-2-thioxo-5-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58759-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-2-thioxo-5-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the construction of the benzothiazole ring system with mercapto (thiol) substitution and esterification at the 5-position. While direct literature on this exact compound is limited, related thiazole and benzothiazole derivatives provide insight into plausible synthetic routes.
A common strategy involves:
- Starting from appropriately substituted anilines or haloanilines.
- Formation of the benzothiazole ring via cyclization reactions involving sulfur sources such as potassium o-ethyldithiocarbonate or thioacetamide.
- Introduction of the carboxylate group at the 5-position through functional group transformations.
- Esterification to obtain the methyl ester.
Synthesis via 2-Haloaniline and Potassium o-Ethyldithiocarbonate
A detailed experimental procedure for related benzothiazole derivatives (e.g., 5-methyl-2-mercaptobenzothiazole) is as follows:
- Reactants: 2-haloaniline (0.6 mmol), potassium o-ethyldithiocarbonate (1.8 mmol), iron(III) trifluoride catalyst (0.06 mmol), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand (0.03 mmol).
- Solvent: N,N-dimethylformamide (4 mL).
- Conditions: The mixture is flushed with argon, sealed, and heated at 110 °C for 3 to 21 hours under inert atmosphere.
- Workup: After cooling to room temperature, 3 M HCl is added, stirred for 30 minutes, then extracted with ethyl acetate. The organic layer is dried and purified by silica gel column chromatography.
This method yields the desired mercaptobenzothiazole derivative with good purity and yield (approximately 73% for 5-methyl-2-mercaptobenzothiazole). Although this exact protocol is for a methyl-substituted derivative, it is adaptable for the carboxylate-substituted compound by choosing appropriate starting materials and conditions.
Cyclization of Alkyl 4-(Halo)-2-chloroacetoacetate with Thioacetamide
Another synthetic route involves the preparation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which are structurally related to this compound.
- Reactants: Alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide.
- Solvent: Acetonitrile.
- Catalyst/Base: An amine such as triethylamine (primary, secondary, or tertiary amines are possible, with triethylamine preferred).
- Reaction: The reaction proceeds via two steps — cyclization followed by dehydration — to form the thiazole ring.
- Molar Ratios: Thioacetamide and amine are used in molar excess relative to the alkyl 4-(halo)-2-chloroacetoacetate.
This method is notable for avoiding acid-catalyzed dehydration, which was common in earlier syntheses, and provides improved yields and selectivity.
Alkylation of 2-Mercaptobenzothiazole
A related approach to obtain substituted mercaptobenzothiazoles involves alkylation of 2-mercaptobenzothiazole with appropriate alkylating agents under basic conditions.
- Example: Reaction of 2-mercaptobenzothiazole with an alkyl halide or ester derivative in the presence of sodium hydroxide in N,N-dimethylformamide.
- Conditions: Stirring at room temperature or slightly elevated temperature for several hours.
- Workup: Extraction with ethyl acetate, washing, drying, and purification by chromatography.
This method can be adapted to introduce the methyl ester group at the 5-position by selecting suitable alkylating agents or by further functional group transformations.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The cyclization reactions involving haloanilines and sulfur sources are well-established for benzothiazole synthesis and can be adapted for introducing carboxylate and mercapto groups.
- The use of iron(III) trifluoride as a catalyst with phosphine ligands in DMF under inert atmosphere provides good yields and purity for mercaptobenzothiazole derivatives.
- The reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of amines is an efficient method for thiazole ring formation with controlled dehydration, avoiding harsh acidic conditions.
- Alkylation methods provide flexibility in functional group modifications but may require careful control of reaction conditions to avoid side reactions.
- Purification is typically achieved by silica gel column chromatography, and reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- These methods are supported by patent literature, peer-reviewed articles, and chemical synthesis databases, ensuring a diverse and authoritative source base.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it can inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Thiazole Derivatives
Key Observations :
- Substituent Position : The 5-carboxylate group in this compound contrasts with 6-carboxylate in oxazole analogs, affecting electronic distribution and steric hindrance .
- Functional Groups: Mercapto (-SH) groups enable disulfide bond formation or metal coordination, whereas amino (-NH₂) groups facilitate hydrogen bonding .
Reactivity Trends :
- Mercapto-containing derivatives are prone to oxidation, forming disulfides, whereas amino analogs undergo acylation or alkylation .
- Halogenated aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity and metabolic stability, critical for antiviral activity .
Key Findings :
- Antiviral activity is strongly influenced by substituents: Dibromomethyl and chloroaryl groups in thiazole-5-carboxylates confer potent inhibition of viral polymerases .
- Mercapto derivatives may exhibit toxicity due to reactive -SH groups, limiting therapeutic use but enabling catalytic or chelating roles in materials science .
Biological Activity
Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate (MBT) is a heterocyclic compound recognized for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 225.3 g/mol. Its structure includes a thiazole ring, which contributes to its reactivity and biological activity. The presence of sulfur and nitrogen atoms enhances its interaction with biological targets.
Antimicrobial Activity
MBT exhibits significant antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. Research indicates that MBT can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of MBT Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 µg/mL | |
| Escherichia coli | 0.012 µg/mL | |
| Candida albicans | 0.03 µg/mL | |
| Mycobacterium tuberculosis | 25–50 µg/mL |
The compound's mechanism of action involves binding to DNA and inhibiting topoisomerase II activity, leading to DNA damage and cell death . Additionally, MBT has shown antiviral activity against specific viruses, further broadening its potential applications in infectious disease management .
Anti-inflammatory Activity
MBT derivatives have been investigated for their anti-inflammatory effects. The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase, which plays a critical role in the production of inflammatory mediators.
Case Study: Inhibition of Lipoxygenase
A study demonstrated that MBT derivatives significantly reduced lipoxygenase activity in vitro. The presence of specific substituents on the benzothiazole nucleus was found to enhance this inhibitory effect, suggesting a structure-activity relationship that could guide future drug design efforts .
Anticancer Potential
Recent studies indicate that MBT may have anticancer properties due to its ability to induce apoptosis in cancer cells. The compound's interaction with cellular pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.
Table 2: Anticancer Activity of MBT Derivatives
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 µM | |
| MCF-7 (breast cancer) | 10 µM | |
| A549 (lung cancer) | 20 µM |
The anticancer effects are attributed to the compound's ability to disrupt critical signaling pathways and induce cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-mercaptobenzo[d]thiazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving thioamide precursors or functionalized benzothiazole intermediates. Key steps include:
- Thiol group introduction : Use of mercaptoacetic acid or thiourea derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF).
- Esterification : Methylation of the carboxylic acid moiety using methanol/HCl or dimethyl sulfate in alkaline media.
Structural confirmation is achieved via 1H NMR (to verify methyl ester and thiol protons) and LC-MS (to confirm molecular weight and purity) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of analytical techniques is essential:
- Elemental analysis to verify stoichiometry (C, H, N, S content).
- FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) functional groups.
- X-ray crystallography (using programs like SHELXL ) for unambiguous determination of molecular geometry if single crystals are obtainable.
- Chromatographic purity checks via HPLC with UV detection at λ = 254 nm .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial pharmacological profiling should include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., C. albicans).
- Antiviral screens : Cell-based cytopathic effect (CPE) inhibition assays using RNA/DNA viruses (e.g., influenza, HSV-1).
- Cytotoxicity testing : MTT or resazurin assays on human cell lines (e.g., HepG2, HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., variable EC50 values) be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or compound stability. Strategies include:
- Standardized protocols : Use of reference compounds (e.g., acyclovir for antiviral assays) and harmonized cell culture conditions.
- Stability studies : Monitor compound integrity in assay media via LC-MS over 24–72 hours to detect hydrolysis or oxidation.
- Metabolite profiling : Identify active/inactive metabolites using hepatic microsomal incubations and UPLC-QTOF-MS .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of thiazole carboxylate derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral polymerases or bacterial enzymes).
- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO-LUMO gaps, Mulliken charges) with bioactivity.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer : Critical parameters include:
- Solvent selection : Replace ethanol with acetonitrile or THF to enhance solubility of intermediates.
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization.
- Workflow automation : Use continuous-flow reactors for precise control of reaction time/temperature, minimizing side products .
Q. What strategies mitigate risks associated with handling thiol-containing intermediates?
- Methodological Answer :
- Safety protocols : Conduct hazard assessments (per ACS guidelines) for thiols, which may release H₂S gas under acidic conditions.
- Inert atmosphere : Perform reactions under nitrogen/argon to prevent oxidation of -SH groups.
- Alternative reagents : Replace volatile thiols with disulfide precursors (e.g., cystamine) activated in situ with TCEP .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the benzo[d]thiazole core?
- Methodological Answer :
- High-resolution X-ray diffraction : Collect data at 100 K to reduce thermal motion artifacts.
- Electron density maps : Use SHELXL’s SQUEEZE function to model disordered solvent molecules.
- Hydrogen bonding analysis : Identify tautomer-stabilizing interactions (e.g., S-H···N vs. S···H-N) via Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
